molecular formula C7H4ClF2N B14744103 2-(2-Chloro-1,2-difluoroethenyl)pyridine CAS No. 395-02-8

2-(2-Chloro-1,2-difluoroethenyl)pyridine

Cat. No.: B14744103
CAS No.: 395-02-8
M. Wt: 175.56 g/mol
InChI Key: LIYPDOHQOMKPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-1,2-difluoroethenyl)pyridine is a halogenated pyridine derivative characterized by a chloro-difluoroethenyl substituent at the 2-position of the pyridine ring.

Properties

CAS No.

395-02-8

Molecular Formula

C7H4ClF2N

Molecular Weight

175.56 g/mol

IUPAC Name

2-(2-chloro-1,2-difluoroethenyl)pyridine

InChI

InChI=1S/C7H4ClF2N/c8-7(10)6(9)5-3-1-2-4-11-5/h1-4H

InChI Key

LIYPDOHQOMKPFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=C(F)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1,2-difluoroethenyl)pyridine typically involves the introduction of the 2-chloro-1,2-difluoroethenyl group onto the pyridine ring. One common method involves the reaction of pyridine with 2-chloro-1,2-difluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1,2-difluoroethenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(2-Chloro-1,2-difluoroethenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1,2-difluoroethenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Halogenation Patterns: The target compound’s combination of Cl and F on the ethenyl group distinguishes it from purely chloro- or fluoro-substituted analogs. This likely enhances its electrophilicity and thermal stability compared to mono-halogenated derivatives.
  • Heterocyclic Core: Pyridine-based analogs (e.g., 2-(2-cyanoacetyl)pyridine) share reactivity at the 2-position but lack the difluoroethenyl moiety, which may reduce steric hindrance in the target compound.

Research Findings and Data Gaps

While the provided evidence lacks direct studies on this compound, inferences can be drawn from related compounds:

  • Reactivity: Fluorinated ethenyl groups are known to participate in nucleophilic substitutions or cycloadditions, as seen in fluorinated benzal bromides . The chloro-difluoroethenyl group in the target compound may exhibit similar reactivity but with altered kinetics due to electronic effects.
  • Stability : Compounds like 3-chloro-4-fluorobenzal bromide show moderate stability under ambient conditions, suggesting the target compound may require specialized storage to prevent hydrolysis.

Limitations and Need for Further Research

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Chloro-1,2-difluoroethenyl)pyridine with high purity?

  • Methodology : Optimize halogenation reactions using dichloromethane as a solvent and NaOH for deprotonation, followed by sequential washing with water and brine to remove impurities. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectroscopy .

Q. What safety protocols are critical when handling this compound?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation (H332 hazard code).
  • Storage : Store in airtight containers at 2–8°C (P403/P233 guidelines).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Q. How can structural characterization be performed to verify the compound’s identity?

  • Techniques :

  • NMR : 19F^{19}\text{F} NMR (δ -110 to -120 ppm for CF2_2 groups), 13C^{13}\text{C} NMR for pyridine ring confirmation.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+.
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, F percentages .

Q. What are the stability considerations for this compound under standard lab conditions?

  • Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via TLC and HPLC. Store in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture due to hydrolytic sensitivity of C-Cl bonds .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

  • Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data. Use Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular interactions affecting solid-state NMR results .

Q. What mechanistic insights guide the compound’s reactivity in cross-coupling reactions?

  • Design : Study Suzuki-Miyaura coupling using Pd(PPh3_3)4_4 as a catalyst. Vary aryl boronic acids and track kinetics via in situ 19F^{19}\text{F} NMR. Analyze regioselectivity using Hammett plots and DFT-computed transition states .

Q. How can environmental degradation pathways be investigated?

  • Methodology : Expose the compound to UV light (254 nm) in aqueous solutions. Identify photoproducts via LC-QTOF-MS and propose pathways using Gaussian-based TD-DFT simulations. Assess ecotoxicity using Daphnia magna bioassays .

Q. What strategies address discrepancies in crystallographic data for halogenated pyridines?

  • Resolution : Collect high-resolution X-ray diffraction data (Mo-Kα radiation, 100 K). Refine structures using SHELXL, and validate via R-factor convergence (<5%). Cross-reference with Cambridge Structural Database entries for analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.